molecular formula C20H20N2O4S B3465900 N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B3465900
M. Wt: 384.5 g/mol
InChI Key: YAGGSPSAGGRXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide, also known as FMP-NPG, is a chemical compound with potential applications in scientific research.

Mechanism of Action

N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide binds to the regulatory domain of PKC epsilon, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to a reduction in the strength and duration of synaptic transmission, which can affect the formation and maintenance of long-term potentiation (LTP) and long-term depression (LTD) – two forms of synaptic plasticity that underlie learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, it has been found to impair spatial memory and object recognition, as well as reduce anxiety-like behavior. It has also been shown to have antinociceptive effects, reducing pain sensitivity in response to thermal and mechanical stimuli.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide in lab experiments is its selectivity for PKC epsilon, which allows for more precise targeting of this isoform compared to other PKC inhibitors. However, its effects on other PKC isoforms and related signaling pathways should be considered when interpreting results. Additionally, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and require the use of organic solvents for administration.

Future Directions

There are several potential future directions for research on N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide. These include investigating its effects on other brain regions and behavioral domains, exploring its potential therapeutic applications for neurological disorders such as Alzheimer's disease and schizophrenia, and developing more soluble analogs for improved bioavailability and administration. Additionally, further studies on the molecular mechanisms of PKC epsilon and its role in synaptic plasticity and memory formation could provide insights into the underlying processes of learning and cognition.

Scientific Research Applications

N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide has potential applications in scientific research, particularly in the field of neuroscience. It is a selective inhibitor of the protein kinase C (PKC) epsilon isoform, which plays a crucial role in regulating synaptic plasticity and memory formation in the brain. By inhibiting PKC epsilon, this compound can be used to study the underlying mechanisms of these processes.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-16-9-11-19(12-10-16)27(24,25)22(17-6-3-2-4-7-17)15-20(23)21-14-18-8-5-13-26-18/h2-13H,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGGSPSAGGRXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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